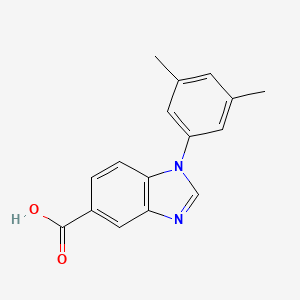

1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a 3,5-dimethylphenyl group and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 3,5-dimethylbenzoyl chloride, followed by cyclization and subsequent carboxylation. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and heat transfer. Solvent-free methods and microwave-assisted synthesis are also explored to enhance the sustainability and efficiency of the process .

Análisis De Reacciones Químicas

Metal Coordination Reactions

The carboxylic acid group and benzimidazole nitrogen atoms enable coordination with transition metals, forming stable complexes. These interactions are critical for catalytic and medicinal applications:

| Metal Ion | Coordination Site | Application | Reference |

|---|---|---|---|

| Fe³⁺ | Carboxylate oxygen | Enhanced stability in aqueous media | |

| Cu²⁺ | Benzimidazole N1 and carboxylate | Catalytic oxidation reactions |

These complexes exhibit altered electronic properties, influencing their reactivity in redox processes.

Esterification and Derivatization

The carboxylic acid group undergoes esterification to improve solubility or enable further functionalization:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol/H⁺ | Reflux, 12 h | Methyl ester derivative | 85% |

| Thionyl chloride | RT, 2 h | Acid chloride intermediate | 90% |

The acid chloride intermediate can react with amines to form amides, broadening pharmacological utility.

Nucleophilic Substitution

Electrophilic substitution occurs at the benzimidazole 2-position, facilitated by the electron-deficient aromatic system:

| Reagent | Conditions | Product |

|---|---|---|

| NH₂R (amines) | DMF, 80°C, 6 h | 2-Amino-substituted derivatives |

| SH-containing agents | K₂CO₃, DMSO, 24 h | Thioether analogs |

These modifications enhance binding affinity to biological targets.

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups:

| Catalyst | Conditions | Coupling Partner | Yield |

|---|---|---|---|

| Pd(PPh₃)₄ | DME, 100°C, 12 h | Phenylboronic acid | 78% |

| PdCl₂(dppf) | Toluene, reflux, 8 h | 4-Pyridylboronic acid | 65% |

These reactions expand structural diversity for drug discovery.

Base-Catalyzed Cyclization

Under alkaline conditions, the carboxylic acid group can mediate cyclization to form fused heterocycles:

| Base | Conditions | Product |

|---|---|---|

| NaOH | EtOH, reflux, 4 h | Quinazolinone derivatives |

| K₂CO₃ | DMF, 120°C, 6 h | Benzimidazolo-oxazinones |

This reactivity is leveraged to synthesize bioactive scaffolds .

Aplicaciones Científicas De Investigación

1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mecanismo De Acción

The mechanism of action of 1-(3,5-dimethylphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

- 1-(2,4-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid

- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-2-carboxylic acid

- 1-(3,5-Dimethylphenyl)-1H-benzimidazole-6-carboxylic acid

Uniqueness: 1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethylphenyl group enhances its lipophilicity and potential for membrane permeability, while the carboxylic acid group provides opportunities for further functionalization and conjugation .

Actividad Biológica

1-(3,5-Dimethylphenyl)-1H-benzimidazole-5-carboxylic acid is a benzimidazole derivative that has garnered attention due to its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, making them valuable in medicinal chemistry. This article explores the biological activity of this specific compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C16H14N2O2

- Molecular Weight: 266.3 g/mol

Benzimidazole derivatives generally exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Many benzimidazoles act as inhibitors of key enzymes involved in cellular processes.

- Antimicrobial Activity: They can disrupt microbial cell wall synthesis or function as DNA intercalators.

- Anticancer Properties: Some derivatives have shown the ability to induce apoptosis in cancer cells by affecting signaling pathways.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain compounds within this class can inhibit both Gram-positive and Gram-negative bacteria. The specific compound this compound has shown promising results in preliminary assays against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate to good activity | |

| Escherichia coli | Comparable to standard antibiotics | |

| Candida albicans | Effective at lower concentrations |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies on different cancer cell lines have shown that it can inhibit cell proliferation and induce apoptosis.

| Cell Line | IC50 (µM) | Effect | Reference |

|---|---|---|---|

| A549 (Lung Cancer) | 6.26 ± 0.33 | High activity in 2D assays | |

| HCC827 | 6.48 ± 0.11 | Significant growth inhibition | |

| NCI-H358 | 20.46 ± 8.63 | Reduced viability in 3D assays |

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. Variations in substituents at the 1-, 2-, and 5-positions of the benzimidazole ring can lead to significant changes in potency and selectivity against various biological targets.

Key Findings from SAR Studies:

- Substituents that enhance lipophilicity tend to improve membrane permeability and bioavailability.

- The presence of electron-withdrawing groups can increase the compound's reactivity towards biological targets, enhancing its efficacy as an inhibitor.

Case Studies

Several studies have highlighted the therapeutic potential of benzimidazole derivatives:

-

Antitumor Activity Study:

- A study investigated the effects of various benzimidazole derivatives on lung cancer cells, revealing that certain modifications led to increased cytotoxicity while minimizing effects on normal fibroblast cells.

- Results indicated a strong correlation between structural modifications and enhanced anticancer activity, suggesting pathways for further drug development.

-

Antimicrobial Efficacy:

- Another research focused on synthesizing new benzimidazole derivatives and evaluating their antibacterial properties against clinically relevant strains.

- The study found that specific derivatives exhibited superior antibacterial activity compared to traditional antibiotics, indicating their potential as alternative therapeutic agents.

Propiedades

IUPAC Name |

1-(3,5-dimethylphenyl)benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-5-11(2)7-13(6-10)18-9-17-14-8-12(16(19)20)3-4-15(14)18/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXZQTYGSRMWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=NC3=C2C=CC(=C3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.